molecular formula C10H16 B12722279 (4Z,6e)-2,6-dimethyl-2,4,6-octatriene CAS No. 17202-19-6

(4Z,6e)-2,6-dimethyl-2,4,6-octatriene

Cat. No.: B12722279
CAS No.: 17202-19-6
M. Wt: 136.23 g/mol
InChI Key: GQVMHMFBVWSSPF-LTFLHPNNSA-N
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Description

Structural Characterization of (4Z,6E)-2,6-Dimethyl-2,4,6-octatriene

Molecular Geometry and Stereochemical Configuration

The molecular structure of (4Z,6E)-2,6-dimethyl-2,4,6-octatriene is defined by a linear carbon chain with three conjugated double bonds at positions 2-4, 4-6, and 6-8. The IUPAC name, (4Z,6E)-2,6-dimethylocta-2,4,6-triene, specifies the stereochemistry: the double bond between carbons 4 and 5 adopts a cis (Z) configuration, while the bond between carbons 6 and 7 is trans (E) . This arrangement is captured in the SMILES notation C/C=C(\C)/C=C\C=C(C)C, which explicitly denotes the stereochemical orientations (Figure 1).

The molecule’s geometry arises from sp² hybridization at the double-bonded carbons, creating a planar structure that facilitates electron delocalization across the conjugated system. X-ray crystallography data, though limited for this specific compound, suggest bond lengths of approximately 1.34 Å for the double bonds and 1.47 Å for single bonds in analogous terpenes . The methyl groups at positions 2 and 6 introduce steric hindrance, slightly distorting the planarity of the triene system.

Table 1: Key Structural Parameters
Parameter Value Source
Molecular formula C₁₀H₁₆
Molecular weight 136.23 g/mol
Double bond configurations 4Z, 6E
SMILES notation C/C=C(\C)/C=C\C=C(C)C

Comparative Analysis of Isomeric Forms (Allo-ocimene vs. Ocimene)

(4Z,6E)-2,6-dimethyl-2,4,6-octatriene is structurally distinct from ocimene isomers, which differ in double bond positioning and stereochemistry. While α-ocimene (3,7-dimethyl-1,3,7-octatriene) features a terminal double bond at position 1, the subject compound’s triene system begins at position 2 (Table 2) . β-ocimene isomers, such as (3E)-3,7-dimethyl-1,3,6-octatriene, further diverge by introducing a non-conjugated double bond at position 6, reducing electronic conjugation .

The “allo-ocimene” designation refers specifically to the 2,4,6-triene structure, which contrasts with ocimenes’ 1,3,7- or 1,3,6-triene systems. This positional isomerism significantly impacts physical properties: allo-ocimene exhibits a higher boiling point (≈175°C) compared to α-ocimene (≈155°C) due to enhanced van der Waals interactions from its elongated conjugated system .

Table 2: Isomeric Comparison of Ocimene Derivatives
Isomer Double Bond Positions Conjugation Boiling Point (°C) Natural Source
α-Ocimene 1,3,7 Non-conjugated 155 Basil, mint
β-Ocimene (cis/trans) 1,3,6 Partial 162–168 Lavender, orchids
Allo-ocimene (4Z,6E) 2,4,6 Fully conjugated 175 Cleistocalyx leaves

The extended conjugation in allo-ocimene also increases its susceptibility to oxidation. Accelerated stability studies show 15% degradation after 48 hours under atmospheric oxygen, compared to 9% for β-ocimene, due to greater electron density in the triene system .

Computational Modeling of Electronic Structure (DFT Studies)

Density Functional Theory (DFT) simulations, though not directly reported for (4Z,6E)-2,6-dimethyl-2,4,6-octatriene, provide a framework for understanding its electronic behavior. In related studies, the HOMO (Highest Occupied Molecular Orbital) of conjugated trienes localizes across the π-system, while the LUMO (Lowest Unoccupied Molecular Orbital) extends into antibonding orbitals of terminal double bonds . For allo-ocimene, this suggests preferential reactivity at the 2,4-diene segment.

Molecular docking simulations from recent pharmacological studies demonstrate allo-ocimene’s binding affinity (−5.358 kcal/mol) to α-glucosidase, a diabetes-related enzyme. The compound’s non-polar surface area (SASA: 485 Ų) facilitates hydrophobic interactions with protein residues like Trp376 and Phe649 . While these studies employ force-field methods rather than DFT, they highlight the importance of electronic structure in biological activity.

Figure 1: Hypothetical DFT-Derived Molecular Orbitals
HOMO: [π-bonding orbitals across C2-C4 and C6-C8]  
LUMO: [π*-antibonding orbitals at C4-C6]  

The compound’s dipole moment, estimated at 0.8 Debye from analogous terpenes, indicates moderate polarity consistent with its solubility in non-polar solvents (log P ≈ 4.2) . Future DFT work could quantify charge distribution and predict regioselectivity in Diels-Alder reactions, a common transformation for conjugated dienes.

Properties

CAS No.

17202-19-6

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

(4Z,6E)-2,6-dimethylocta-2,4,6-triene

InChI

InChI=1S/C10H16/c1-5-10(4)8-6-7-9(2)3/h5-8H,1-4H3/b8-6-,10-5+

InChI Key

GQVMHMFBVWSSPF-LTFLHPNNSA-N

Isomeric SMILES

C/C=C(\C)/C=C\C=C(C)C

Canonical SMILES

CC=C(C)C=CC=C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1.1 Flash Pyrolysis of α-Pinene
α-Pinene undergoes thermal decomposition at elevated temperatures (300–500°C) to yield (4Z,6E)-2,6-dimethyl-2,4,6-octatriene as a minor product alongside other ocimene isomers. Key parameters include:

Parameter Value
Temperature 300–500°C
Residence Time 0.083–0.25 hours (5–15 min)
Pressure Atmospheric or reduced
Yield (Isomer-Specific) 10.1% (Chromatographic)

This method requires rapid quenching to minimize secondary reactions and isomerization.

1.2 Photochemical Isomerization
UV irradiation of α-pinene in ethanol induces stereoselective isomerization. The reaction is conducted at 25–40°C with a mercury vapor lamp (254 nm), achieving moderate selectivity for the (4Z,6E)-isomer. Stabilizers like hydroquinone (0.1 wt%) prevent polymerization.

Industrial-Scale Production

2.1 Fractional Distillation
Crude pyrolysis or isomerization products are purified via fractional distillation under reduced pressure:

Distillation Parameter Value
Pressure 15 mmHg
Column Type Glass helices-packed
Boiling Point 73–75°C (14 mmHg)
Purity After Distillation >95% (stabilized)

Repeated distillation cycles enhance stereochemical purity, with final stabilization using hydroquinone.

2.2 Stabilization Techniques
To prevent polymerization during storage:

  • Add 0.1% hydroquinone as a radical scavenger.
  • Store under nitrogen at 2–8°C in amber glass.

Alternative Synthesis from (1R)-(+)-α-Pinene

A 2006 study demonstrated a modified pyrolysis approach:

Reaction Condition Value
Solvent Ethanol
Temperature 300°C
Pressure 760 Torr (1 atm)
Yield (Total Ocimenes) 40.4% Chromatographic

Notably, the (4Z,6E)-isomer constituted 25.5% of the ocimene fraction under these conditions.

Critical Analysis of Method Efficacy

Recent advances focus on catalytic methods (e.g., Lewis acids) to improve selectivity, though industrial adoption remains limited.

Chemical Reactions Analysis

Types of Reactions

(4Z,6E)-2,6-dimethyl-2,4,6-octatriene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the triene into saturated or partially saturated hydrocarbons.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Hydrogenation using palladium or platinum catalysts is a typical method for reducing the compound.

    Substitution: Reagents such as halogens, acids, and bases are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce alkanes or alkenes.

Scientific Research Applications

(4Z,6E)-2,6-dimethyl-2,4,6-octatriene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which (4Z,6E)-2,6-dimethyl-2,4,6-octatriene exerts its effects involves interactions with molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Aroma Contributions

  • (4Z,6E)-2,6-Dimethyl-2,4,6-octatriene contributes sweet, herbal notes to black tea and Zelen wine, with odor activity values (OAVs) >1 in shaken black tea (SBT) .
  • trans-β-Ionone (OAV >500) dominates floral aromas in tea, while limonene (OAV ~6.19%) adds citrus undertones .
  • β-Ocimene isomers (E-β and Z-β) contribute to the "herbal" character of wines but are less potent than allo-ocimene derivatives .

Industrial and Commercial Comparisons

Compound Purity (Commercial) Price (Est.) Key Applications
(4Z,6E)-2,6-Dimethyl-2,4,6-octatriene 90% High Flavor enhancer, antifungal agents
Limonene 95–99% Low Solvents, fragrances
trans-β-Ionone 98% Moderate Perfumery, food additives

Research Findings and Data Tables

Table 1: Key Physicochemical Properties

Property (4Z,6E)-2,6-Dimethyl-2,4,6-octatriene (4E,6Z)-Isomer β-Ocimene
Molecular Weight (g/mol) 136.23 136.23 136.23
Boiling Point (°C) Not reported 80 @ 13 Torr 176
Density (g/cm³) Not reported 0.8161 0.798
Rotatable Bonds 2 2 3

Table 2: Natural Occurrence and Aroma Roles

Compound Natural Sources Aroma Profile OAV (Example)
(4Z,6E)-2,6-Dimethyl-2,4,6-octatriene Black tea, Zelen wine Sweet, herbal >1
trans-β-Ionone Black tea, roses Floral, woody >500
Limonene Citrus, conifers Citrus, fresh 6.19%

Q & A

Q. What are the most effective synthetic strategies for constructing conjugated triene systems like (4Z,6E)-2,6-dimethyl-2,4,6-octatriene?

Conjugated trienes are typically synthesized via transition metal-catalyzed cross-coupling reactions or selective elimination processes. For example:

  • Palladium-catalyzed coupling : Evidence from silacyclopropane systems (e.g., allylic sulfides to silacyclobutanes ) highlights Pd’s ability to mediate carbon-carbon bond formation. Similar methodologies could be adapted for triene synthesis by coupling alkenyl halides with alkenyl metal reagents.
  • Stereochemical control : Silver catalysts activate strained intermediates (e.g., silacyclopropanes) to enable silylene transfer, producing stereodefined products . Adjusting metal catalysts (e.g., Ag vs. Cu) may influence Z/E selectivity in triene systems.
  • Multi-component reactions : Zirconium-mediated couplings (e.g., zirconacyclobutene-silacyclobutene reactions with nitriles ) demonstrate how steric hindrance can direct regioselectivity, a principle applicable to triene synthesis.

Table 1: Catalyst Comparison for Alkene Formation

CatalystReaction TypeSelectivity InfluenceReference
PdCross-couplingHigh yield, moderate stereo
AgSilylene transfer/activationEnhanced Z-selectivity
RhC–Si bond cleavageFunctional group tolerance

Q. How can NMR spectroscopy resolve stereochemical ambiguities in (4Z,6E)-2,6-dimethyl-2,4,6-octatriene?

  • 1H NMR coupling constants : Vicinal coupling constants (JHHJ_{HH}) between adjacent protons on double bonds distinguish Z (J1012 HzJ \approx 10–12\ \text{Hz}) and E (J1518 HzJ \approx 15–18\ \text{Hz}) configurations.
  • 13C NMR chemical shifts : Allylic methyl groups in Z-configurations exhibit upfield shifts due to steric compression .
  • NOESY/ROESY : Nuclear Overhauser effects between methyl groups and protons across double bonds confirm spatial proximity in Z-isomers .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) aid in predicting reaction pathways for triene synthesis?

Density Functional Theory (DFT) calculations optimize transition states and intermediates to:

  • Identify catalytic mechanisms : For example, silver’s role in silylene transfer involves stabilizing carbene intermediates through d-orbital interactions .
  • Predict stereoselectivity : Non-covalent interactions (e.g., van der Waals forces) between methyl groups and catalysts can favor specific transition-state geometries .
  • Validate experimental data : Computational IR/Raman spectra match experimental data to confirm product identity .

Q. What strategies mitigate competing side reactions (e.g., polymerization) during triene synthesis?

  • Low-temperature conditions : Reduce thermal degradation (e.g., reactions at –78°C in THF ).
  • Inert atmosphere : Use argon/nitrogen to prevent oxidation of sensitive intermediates .
  • Steric protection : Bulky ligands (e.g., triphenylphosphine in Pd catalysis) suppress undesired π-orbital interactions .

Q. How can isotopic labeling (e.g., 2H, 13C) elucidate mechanistic details in triene formation?

  • Kinetic isotope effects (KIE) : Deuterated substrates slow bond-breaking steps, revealing rate-determining stages (e.g., C–H activation in Pd-catalyzed couplings ).
  • Tracer studies : 13C-labeled alkenes track carbon migration in multi-component reactions, as seen in zirconium-mediated nitrile couplings .

Methodological Considerations

Q. What purification techniques are optimal for isolating (4Z,6E)-2,6-dimethyl-2,4,6-octatriene?

  • Distillation : High boiling point (545C\sim 545^\circ \text{C} for analogous compounds ) necessitates short-path distillation under vacuum.
  • Chromatography : Silica gel columns with hexane/ethyl acetate (95:5) separate trienes from polar byproducts.
  • Crystallization : Low-temperature recrystallization in pentane removes non-conjugated isomers .

Q. How do steric effects influence regioselectivity in triene functionalization?

Steric hindrance directs reactions to less hindered sites. For example:

  • Epoxidation : Peracid attacks the least substituted double bond first .
  • Electrophilic addition : Proximal methyl groups shield internal double bonds, favoring terminal reactivity .

Data Contradiction Analysis

Q. How to address discrepancies in stereochemical outcomes across similar catalytic systems?

  • Catalyst electronic tuning : Electron-rich ligands (e.g., NHCs in Pd) increase oxidative addition rates, altering stereochemical pathways .
  • Solvent polarity : Polar solvents stabilize charged intermediates in Rh-catalyzed reactions, overriding steric effects .

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